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molecular formula C8H10O2 B020306 Catechol Dimethylether-d6 CAS No. 24658-24-0

Catechol Dimethylether-d6

Cat. No. B020306
M. Wt: 144.2 g/mol
InChI Key: ABDKAPXRBAPSQN-WFGJKAKNSA-N
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Patent
US06713627B2

Procedure details

In Scheme N, step a, 4-pyridinecarboxaldehyde (9) is reacted with lithiated veratrole to give 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine (10) as described previously in Scheme F, step d.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[O:8])=[CH:3][CH:2]=1.[C:9]1([O:17][CH3:18])[C:10](=[CH:13][CH:14]=[CH:15][CH:16]=1)[O:11][CH3:12]>>[OH:8][CH:7]([C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)[C:16]1[CH:15]=[CH:14][CH:13]=[C:10]([O:11][CH3:12])[C:9]=1[O:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C1=C(C(=CC=C1)OC)OC)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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